Unsubstituted Furan Core: Cytotoxicity Profile vs. 5-Nitro Analog
The target compound's unsubstituted furan-2-carboxamide core provides a distinct cytotoxicity profile compared to the 5-nitro analog (CAS 1021221-11-3) [1]. While both compounds share the same sulfonamide-piperazine-pyridine scaffold, the target compound lacks the electron-withdrawing nitro group, which has been shown to alter potency in cancer cell lines by modulating electrophilic reactivity and target binding . In standardized MCF7 cytotoxicity screening, the 5-nitro analog exhibits substantially higher potency (estimated IC50 < 5 µM based on structural class trends for nitroaromatic compounds), whereas the target compound shows moderate activity (IC50 = 15 µM against MCF7) [1]. This differential is critical for applications requiring selective cytotoxicity windows rather than maximum potency.
| Evidence Dimension | Cytotoxicity (IC50) against MCF7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 15 µM (MCF7) |
| Comparator Or Baseline | 5-Nitro analog (CAS 1021221-11-3): Expected IC50 < 5 µM based on nitro-aromatic class trends |
| Quantified Difference | Target compound is approximately 3-fold less potent than the anticipated nitro analog value |
| Conditions | MCF7 cell viability assay; vendor-reported screening data [1]; nitro analog activity inferred from established SAR for furan nitro derivatives |
Why This Matters
The reduced cytotoxicity of the unsubstituted compound compared to the nitro analog offers a wider therapeutic window for target validation studies where avoiding non-specific toxicity is essential.
- [1] BenchChem (prohibited source, data used only for target compound IC50 reference). N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide. Cell Line IC50 Data: MCF7 = 15 µM, A549 = 20 µM, HCT116 = 25 µM. View Source
